4-Methyldec-4-en-1-ol 4-Methyldec-4-en-1-ol
Brand Name: Vulcanchem
CAS No.: 58203-65-9
VCID: VC19558297
InChI: InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3
SMILES:
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol

4-Methyldec-4-en-1-ol

CAS No.: 58203-65-9

Cat. No.: VC19558297

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

4-Methyldec-4-en-1-ol - 58203-65-9

Specification

CAS No. 58203-65-9
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
IUPAC Name 4-methyldec-4-en-1-ol
Standard InChI InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3
Standard InChI Key XRHMXCQANGQRJU-UHFFFAOYSA-N
Canonical SMILES CCCCCC=C(C)CCCO

Introduction

Nomenclature and Structural Characteristics

IUPAC Nomenclature and Isomerism

The systematic name 4-Methyldec-4-en-1-ol follows IUPAC rules:

  • Parent chain: A 10-carbon decanol backbone (CH3(CH2)nOH\text{CH}_3(\text{CH}_2)_n\text{OH}).

  • Double bond: Located between C4 and C5, denoted by the suffix -4-en.

  • Substituents: A methyl group (CH3-\text{CH}_3) at C4 and a hydroxyl group (OH-\text{OH}) at C1 .

Structural isomerism arises due to variations in double bond positioning and branching. For instance, 3-Methyldec-4-en-1-ol (NIST ID R211593) places the methyl group at C3 , while 4-methyl-1-decen-4-ol (PubChem CID 10986709) shifts the double bond to C1 . Such distinctions significantly alter physicochemical properties, underscoring the importance of precise nomenclature.

Structural Representation

The correct IUPAC structure for 4-Methyldec-4-en-1-ol is:

HOCH2(CH2)2C(CH3)=CH(CH2)5CH3\text{HOCH}_2-(\text{CH}_2)_2-\text{C}(\text{CH}_3)=\text{CH}-(\text{CH}_2)_5-\text{CH}_3

This configuration ensures the hydroxyl group receives the lowest possible locant (C1), with the double bond and methyl group both assigned to C4 .

Physicochemical Properties

Molecular and Computational Data

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular weight170.29 g/mol
LogP (octanol-water)3.527
Solubility (LogS)-4.128
Heavy atom count12
Topological polar surface20.23 Ų

The compound’s moderate lipophilicity (LogP 3.527) suggests preferential partitioning into lipid membranes, while low aqueous solubility (LogS -4.128) limits bioavailability .

Spectroscopic Signatures

  • IR spectroscopy: A broad O–H stretch (~3200–3600 cm1^{-1}) and C=C stretch (~1640–1680 cm1^{-1}) are characteristic .

  • NMR: Protons adjacent to the double bond (C4) exhibit deshielding, with 1H^1\text{H} chemical shifts of 5.3–5.6 ppm for vinyl hydrogens .

Synthesis and Reactivity

Synthetic Pathways

4-Methyldec-4-en-1-ol can be synthesized via:

  • Hydroboration-oxidation: Reaction of dec-4-yn-1-ol with disiamylborane, followed by oxidative workup to install the hydroxyl group .

  • Grignard addition: Addition of a C9 Grignard reagent to 4-methyl-4-pentenal, yielding the tertiary alcohol after hydrolysis .

Chemical Reactivity

  • Oxidation: The tertiary alcohol resists oxidation, unlike primary/secondary analogs.

  • Hydrogenation: Catalytic hydrogenation saturates the double bond, producing 4-methyldecan-1-ol .

  • Esterification: Reacts with acyl chlorides to form esters, enhancing volatility for analytical applications .

Pharmacokinetic and Toxicological Profiles

ADME Predictions

Computational models (OSADHI) predict:

  • Absorption: Low intestinal absorption (CACO-2 permeability: -4.309) .

  • Metabolism: Substrate for CYP3A4 and CYP2C9, with moderate hepatic clearance (5.399 mL/min/kg) .

  • Distribution: High plasma protein binding (96.79%) and volume of distribution (2.941 L/kg) .

Toxicity Endpoints

  • Ames test: Negative for mutagenicity (score 0.005) .

  • hERG inhibition: Low risk of cardiotoxicity (score 0.013) .

  • Carcinogenicity: Minimal concern (score 0.043) .

Applications and Industrial Relevance

Flavor and Fragrance Industry

The compound’s woody, citrus-like aroma (predicted via QSAR) makes it a candidate for perfumery .

Polymer Chemistry

As a diene, it participates in Diels-Alder reactions to synthesize cross-linked polymers with tailored thermal stability .

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